N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

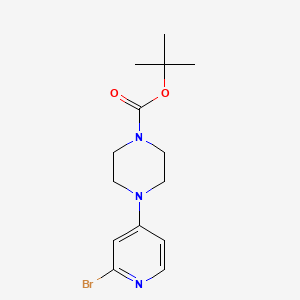

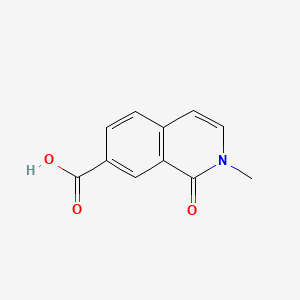

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride (N-CpDNJ-HCl) is a naturally occurring carbohydrate-binding protein that has been used in scientific research for decades. N-CpDNJ-HCl has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Applications De Recherche Scientifique

Antiviral Applications

Imino sugars, including N-Cyclohexylpropyl Deoxynojirimycin derivatives, have shown potent antiviral activities against a range of enveloped viruses. These molecules act by selectively inhibiting cellular α-glucosidase I and II, critical for the proper folding of viral glycoproteins in the endoplasmic reticulum, thus exhibiting broad-spectrum antiviral activity. Notably, novel imino sugar derivatives have demonstrated superior antiviral efficacy with low cytotoxicity against Flaviviridae family viruses, including Dengue virus (DENV) and West Nile virus, offering promising candidates for antiviral therapeutic development (Chang et al., 2009).

Glycosidase Inhibition for Antidiabetic Effects

1-Deoxynojirimycin (DNJ) and its derivatives, including N-Cyclohexylpropyl Deoxynojirimycin, are potent α-glucosidase inhibitors. These compounds have been studied for their antihyperglycemic properties, suggesting their potential use in managing carbohydrate-mediated disorders such as diabetes. The efficacy of these compounds in inhibiting α-glucosidase can lead to delayed carbohydrate digestion and absorption, thereby modulating postprandial blood glucose levels. Research has also explored the bioavailability and pharmacokinetics of these compounds to enhance their clinical application potential (Chen, Liu, & Shi, 2014).

Broad-spectrum Biological Activities

DNJ and its derivatives exhibit a wide range of biological activities beyond antiviral and antidiabetic effects. These include antioxidant, anti-inflammatory, and anti-obesity properties. The diverse physiological functions of DNJ derivatives stem from their interaction with various biological pathways, particularly those involving glycosidase inhibition. This broad spectrum of activities makes DNJ derivatives valuable for research in multiple health conditions and potential therapeutic applications (Wang, Shen, Zhao, & Ye, 2020).

Propriétés

IUPAC Name |

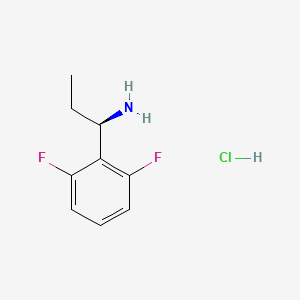

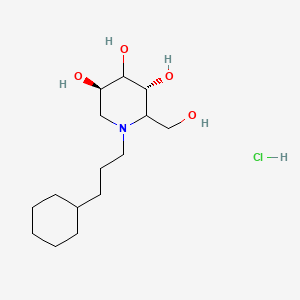

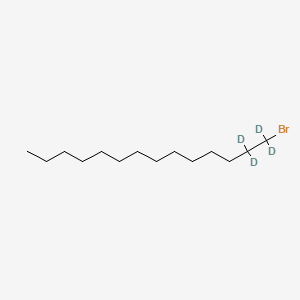

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHUDNPTOBWSMJ-RZNUZLNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747401 |

Source

|

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

CAS RN |

1221793-31-2 |

Source

|

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)